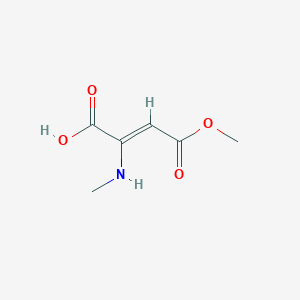
2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI) is a chemical compound with the molecular formula C8H8N2O4S. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI) typically involves the reaction of 2-Butenedioic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenedioicacid,2-(methylamino)-,4-methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Butenedioic acid, 2-(2-amino-4-thiazolyl)-, 4-methyl ester, (Z)-: Shares a similar structure but with different functional groups, leading to distinct properties and applications.
2-Butenedioic acid, 2-methyl-, (E)-: Another isomer with different spatial arrangement of atoms, resulting in different chemical behavior.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(Z)-4-methoxy-2-(methylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-4(6(9)10)3-5(8)11-2/h3,7H,1-2H3,(H,9,10)/b4-3- |
Clave InChI |
GKXWQEABTUPFEM-ARJAWSKDSA-N |
SMILES isomérico |
CN/C(=C\C(=O)OC)/C(=O)O |
SMILES canónico |
CNC(=CC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)
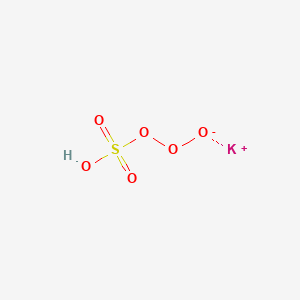
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)


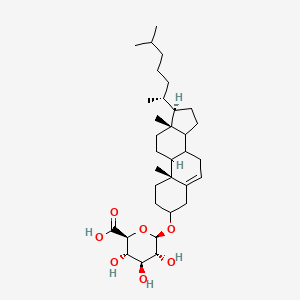
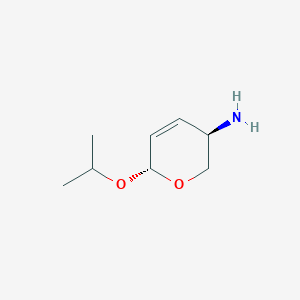

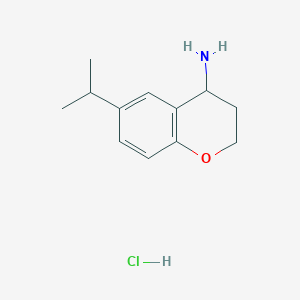

![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)
